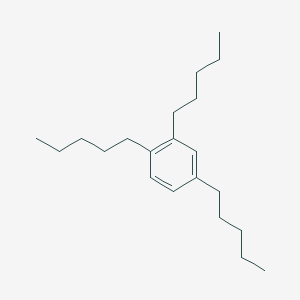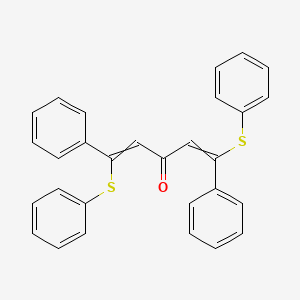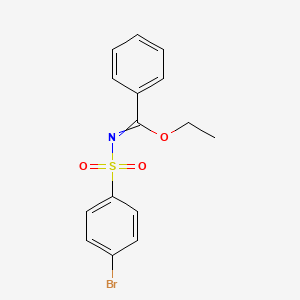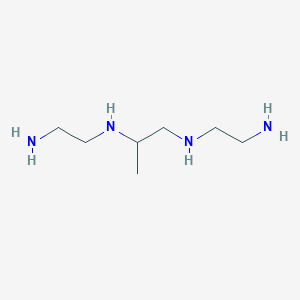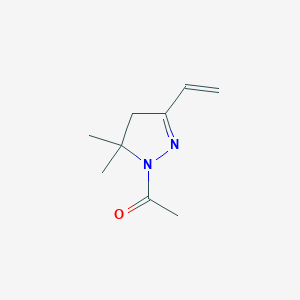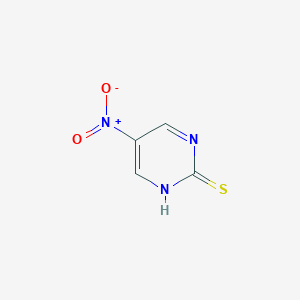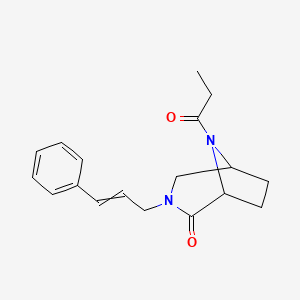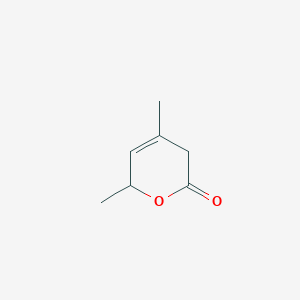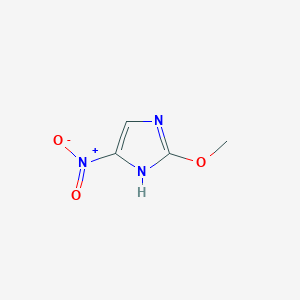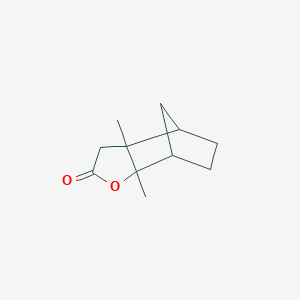
3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one typically involves multiple steps, including cyclization and functional group transformations. Common starting materials might include substituted phenols and cyclohexanones. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A reduced form of benzofuran.
7-Methoxybenzofuran: A methoxy-substituted derivative.
Uniqueness
3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one is unique due to its specific substitution pattern and the presence of the hexahydro-4,7-methano ring system, which may confer distinct chemical and biological properties compared to other benzofurans.
Properties
CAS No. |
22485-79-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2,6-dimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-one |
InChI |
InChI=1S/C11H16O2/c1-10-6-9(12)13-11(10,2)8-4-3-7(10)5-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
ZVZZMBPWOUJSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=O)OC1(C3CCC2C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


